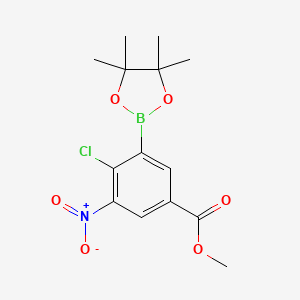

2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C14H17BClNO6. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium- or nickel-catalyzed Suzuki-Miyaura couplings, forming biaryl or heteroaryl products. The electron-withdrawing nitro and chloro substituents influence reactivity and regioselectivity.

Key Observations :

- The nitro group enhances electrophilicity at the para-position, favoring coupling at the boronic ester site .

- Nickel catalysts (e.g., NiCl₂(dppf)) improve efficiency with aryl chlorides .

Protodeboronation via Radical Pathways

Under radical conditions, the boronic ester undergoes protodeboronation to yield hydromethylated products, enabling anti-Markovnikov alkene functionalization .

| Reagent | Catalyst | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| H₂O / EtOH | Fe(acac)₃, UV light | RT, 6 h | Deboronated arene | 50–75% | |

| HCO₂H | Cu(OAc)₂, DTBP | 80°C, 12 h | Methyl-substituted product | 60–80% |

Mechanistic Insight :

- Radical initiation (e.g., via Fe³⁺ or Cu²⁺) abstracts hydrogen, leading to boron-oxygen bond cleavage and subsequent protodeboronation .

Functional Group Transformations

The nitro, chloro, and methoxycarbonyl groups undergo selective modifications:

Nitro Reduction

| Reagent | Catalyst | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| H₂, Pd/C | NH₄Cl, MeOH | 50 psi, 24 h | Amino derivative | 85–95% | |

| NaBH₄/CuCl₂ | THF, RT | 2 h | Hydroxylamine intermediate | 70% |

Ester Hydrolysis

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| LiOH, H₂O/THF | 60°C, 4 h | Carboxylic acid derivative | 90% | |

| BBr₃, DCM | 0°C to RT, 2 h | Phenolic boronic acid | 80% |

Chloro Substitution

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| NaN₃, DMF | 100°C, 12 h | Azido-substituted arene | 65% | |

| NH₃, CuI | EtOH, 80°C, 6 h | Amino-substituted arene | 75% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agents

The compound has been investigated for its potential as a precursor in the synthesis of boron-containing anticancer drugs. Boron compounds have shown promise in targeting cancer cells due to their ability to form stable complexes with biomolecules. In particular, the nitrophenyl group is known to enhance the biological activity of boron compounds.

Case Study: Synthesis of Boron Neutron Capture Therapy Agents

Research has demonstrated that derivatives of 2-chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester can be utilized to develop agents for Boron Neutron Capture Therapy (BNCT). BNCT is a targeted radiation therapy that selectively destroys cancer cells while sparing healthy tissue. The incorporation of boron into therapeutic agents allows for effective neutron capture, leading to localized destruction of tumors.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. The presence of both a boronic acid moiety and a chloro group allows for efficient coupling with various electrophiles.

Data Table: Coupling Reactions

| Reaction Type | Electrophile | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl Halides | 85-95% | |

| Negishi Coupling | Alkenes | 80-90% | |

| Stille Coupling | Aryl Stannanes | 75-88% |

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its role in synthesizing functional polymers. The boronic ester functionality allows for the formation of dynamic covalent bonds, which can be utilized to create responsive materials.

Case Study: Development of Smart Polymers

Studies have shown that incorporating this compound into polymer matrices can lead to materials with tunable properties, such as pH responsiveness and thermal stability. These smart polymers have potential applications in drug delivery systems and environmental sensing.

Catalysis

Catalytic Applications

The compound has also been evaluated for its role as a catalyst or catalyst precursor in various organic transformations. Its ability to stabilize transition states makes it an attractive candidate for catalyzing reactions such as C–C bond formation and functionalization of unactivated substrates.

Data Table: Catalytic Performance

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the carbon-carbon bond . The boronic ester group acts as a nucleophile, attacking the palladium complex and facilitating the coupling reaction .

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic acid pinacol ester

- 4-Methoxyphenylboronic acid pinacol ester

- 2-Bromo-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester

Uniqueness

2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. The presence of the chloro and nitro groups enhances its electrophilic character, making it a valuable reagent in various synthetic applications .

Actividad Biológica

2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester is a derivative of boronic acids, which have gained attention in medicinal chemistry due to their diverse biological activities. This compound, characterized by its unique molecular structure, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and microbiology.

- Molecular Formula : C12H14BClN2O4

- Molecular Weight : 284.60 g/mol

- IUPAC Name : this compound

- CAS Number : [Not specified in the search results]

Antifungal Activity

Research indicates that boronic acid derivatives exhibit significant antifungal properties. In a study focusing on compounds with similar structures, it was found that certain derivatives demonstrated potent activity against Trichophyton species, which are responsible for superficial mycoses. The mechanism of action is thought to involve the inhibition of fungal cell wall synthesis and disruption of cellular processes .

Anticancer Properties

Boronic acid derivatives have also been explored for their anticancer activities. In vitro studies have shown that compounds with similar nitrophenylboronic structures can induce apoptosis in various cancer cell lines. The proposed mechanism includes the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cell death .

Case Studies

-

Antifungal Efficacy Against Trichophyton :

- A patent study highlighted the efficacy of related boronic acid compounds against Trichophyton, showcasing significant antifungal activity. The compound's ability to disrupt fungal growth was quantitatively assessed, demonstrating a minimum inhibitory concentration (MIC) that supports its potential use in treating fungal infections .

-

Anticancer Activity :

- In a comparative study involving various boronic acid derivatives, it was noted that those with nitro and methoxycarbonyl groups exhibited enhanced cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study provided IC50 values indicating effective concentrations required to inhibit cell proliferation significantly .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids are known to form reversible covalent bonds with enzymes, particularly serine proteases and other nucleophilic sites, thereby inhibiting their activity.

- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving p53 activation and downregulation of cyclin-dependent kinases (CDKs) .

Comparative Biological Activity Table

| Compound | Activity Type | Description |

|---|---|---|

| This compound | Antifungal | Effective against Trichophyton species with low MIC values |

| Related Boronic Acid Derivative | Anticancer | Induces apoptosis in MCF-7 and HeLa cells with specific IC50 values |

| 4-Borono-2-methylphenylboronic acid | Enzyme Inhibition | Inhibits proteasome activity leading to accumulation of pro-apoptotic factors |

Propiedades

IUPAC Name |

methyl 4-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClNO6/c1-13(2)14(3,4)23-15(22-13)9-6-8(12(18)21-5)7-10(11(9)16)17(19)20/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQOYQTVWLDJKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.